2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-
Description
2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- is a complex organic compound with a unique structure that combines elements of pyran and benzoxepin
Properties
CAS No. |
57052-82-1 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3,4,6,7,8,9-hexahydro-2H-pyrano[3,2-h][1]benzoxepine |
InChI |
InChI=1S/C13H16O2/c1-2-6-14-12-9-13-11(5-3-7-15-13)8-10(12)4-1/h8-9H,1-7H2 |
InChI Key |
COUIJFFOVNSEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2=CC3=C(CCCO3)C=C2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure cost-effective and efficient production .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of 2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2H-3,9a-Methano-1-benzoxepin, octahydro-2,2,5a,9-tetramethyl-
- 2H-1,5-Benzodioxepin, 3,4-dihydro-
- 2H-pyrano[3,2-d]-1-benzoxepin derivatives
Uniqueness
2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
